[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine
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Overview
Description
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine is a complex organic compound featuring a benzimidazole ring substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Final Coupling: The final step involves coupling the benzimidazole and piperidine moieties through a methanamine linker, typically using reductive amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various amine derivatives.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Compounds: Electrophilic substitution can introduce halogen atoms into the benzimidazole ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Its structure allows it to bind to certain biological receptors, influencing cellular processes.
Medicine
Antimicrobial Agents: The nitro group is known for its antimicrobial properties, potentially making this compound effective against various pathogens.
Cancer Research: Its ability to interact with DNA and proteins could be harnessed for developing anticancer therapies.
Industry
Material Science: The compound’s unique structure can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine exerts its effects involves:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.
Pathways: The compound could interfere with DNA replication, protein synthesis, or signal transduction pathways, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
[4-methyl-1H-benzimidazol-2-yl]methanamine: Lacks the nitro group and piperidine ring, resulting in different chemical properties.
[6-nitro-1H-benzimidazol-2-yl]piperidine: Similar but without the methyl group, affecting its reactivity and biological activity.
Uniqueness
Structural Complexity: The combination of a nitro-substituted benzimidazole and a piperidine ring linked by a methanamine group is unique, providing distinct chemical and biological properties.
This detailed overview highlights the significance of [4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine in scientific research and industrial applications
Properties
IUPAC Name |
[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-4-5-18(8-10(9)7-15)14-16-12-3-2-11(19(20)21)6-13(12)17-14/h2-3,6,9-10H,4-5,7-8,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPFLPIEUAKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CN)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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